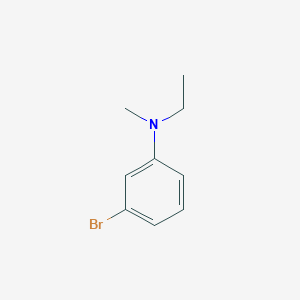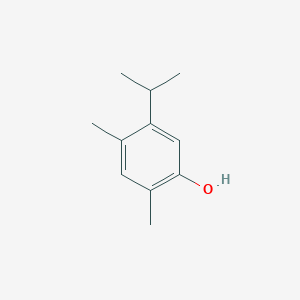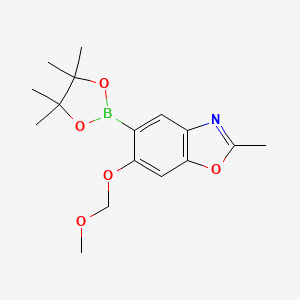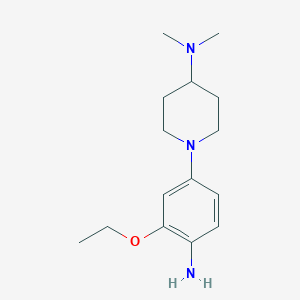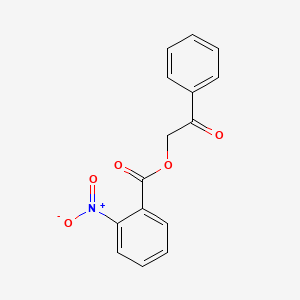![molecular formula C18H19N3O5 B13936123 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid is a complex organic compound with significant potential in pharmaceutical applications. This compound is known for its role as a glucokinase activator, which makes it valuable in the treatment of diseases related to glucose metabolism, such as diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the azetidinylcarbonyl group: This step involves the reaction of azetidine with a carbonyl-containing reagent under controlled conditions.
Synthesis of the pyrazinyl intermediate: The azetidinylcarbonyl group is then reacted with pyrazine to form the pyrazinyl intermediate.
Coupling with benzoic acid derivative: The pyrazinyl intermediate is coupled with a benzoic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
化学反应分析
Types of Reactions
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound acts as a glucokinase activator, which means it enhances the activity of glucokinase, an enzyme involved in glucose metabolism. By activating glucokinase, the compound helps to lower the glucose threshold for insulin secretion, thereby improving glucose regulation in the body. This mechanism makes it a promising candidate for the treatment of diabetes .
相似化合物的比较
Similar Compounds
- **3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1S)-2-hydroxy-1-methylethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide monohydrate
- **5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid stands out due to its specific structure, which confers unique properties such as enhanced glucokinase activation. This makes it particularly effective in modulating glucose metabolism and offers potential advantages in therapeutic applications .
属性
分子式 |
C18H19N3O5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)25-13-6-12(18(23)24)7-14(8-13)26-16-10-19-15(9-20-16)17(22)21-4-3-5-21/h6-11H,3-5H2,1-2H3,(H,23,24) |
InChI 键 |
SZMIKENXLPDZPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=NC=C(N=C2)C(=O)N3CCC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


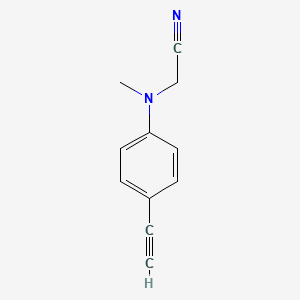
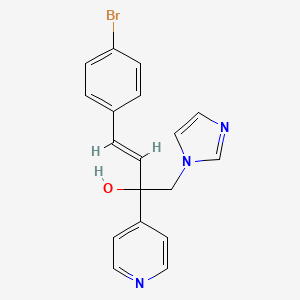
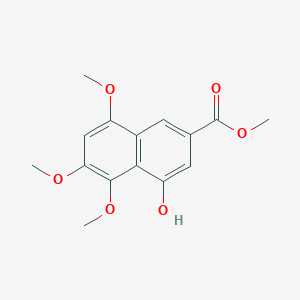
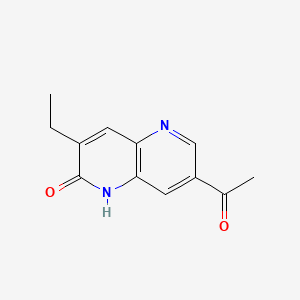
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)

